[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride
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Overview
Description
[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride: is a chemical compound characterized by the presence of a tetrafluoroethyl group attached to a phenyl ring, which is further connected to a methanamine group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Biochemical Pathways
The specific biochemical pathways affected by (4-(1,2,2,2-Tetrafluoroethyl)phenyl)methanamine hydrochloride are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how (4-(1,2,2,2-Tetrafluoroethyl)phenyl)methanamine hydrochloride interacts with its target and exerts its effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(1,2,2,2-Tetrafluoroethyl)benzaldehyde.
Reductive Amination: The benzaldehyde is subjected to reductive amination using an amine source such as ammonium chloride and a reducing agent like sodium cyanoborohydride. This step converts the aldehyde group to a primary amine.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amine group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the phenyl ring or the amine group, using agents like lithium aluminum hydride.
Substitution: The tetrafluoroethyl group can participate in nucleophilic substitution reactions, often with halogenating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride.
Major Products:
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Conversion to secondary or tertiary amines.
Substitution: Introduction of halogen atoms in place of hydrogen atoms on the tetrafluoroethyl group.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in catalytic reactions due to its electron-withdrawing tetrafluoroethyl group.
Synthesis: Intermediate in the synthesis of more complex fluorinated organic compounds.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for imaging and diagnostic purposes.
Medicine:
Pharmaceuticals: Potential use in the development of drugs targeting specific receptors due to its unique structural features.
Industry:
Materials Science: Employed in the production of fluorinated polymers and coatings.
Comparison with Similar Compounds
- [4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanol
- [4-(1,2,2,2-Tetrafluoroethyl)phenyl]acetic acid
Comparison:
- Structural Differences: While [4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride contains an amine group, the similar compounds listed above have hydroxyl and carboxyl groups, respectively.
- Reactivity: The presence of different functional groups leads to variations in reactivity and applications. For example, the methanol derivative is more prone to oxidation, while the acetic acid derivative is more acidic and can participate in esterification reactions.
- Applications: The unique combination of the tetrafluoroethyl group with an amine in this compound makes it particularly useful in pharmaceutical and bioconjugation applications, distinguishing it from its analogs.
Properties
IUPAC Name |
[4-(1,2,2,2-tetrafluoroethyl)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N.ClH/c10-8(9(11,12)13)7-3-1-6(5-14)2-4-7;/h1-4,8H,5,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGMKLFEAGBKFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C(C(F)(F)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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